Styryloxazolone

Immunology Hapten-Antibody Interactions Fine Specificity

Styryloxazolone (2-styryl-4-ethoxymethylene-5-oxazolone, also referred to as styryl Ox) is a synthetic small-molecule hapten belonging to the 4-ethoxymethylene-5-oxazolone family, characterized by a β-styryl substituent at the 2-position. The compound reacts with lysine residues via its reactive 4-ethoxymethylene group to form covalent protein conjugates, a property that underpins its primary application as a defined immunological probe for studying antibody fine-specificity and T-cell recognition.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 94271-08-6
Cat. No. B1240241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStyryloxazolone
CAS94271-08-6
Synonyms2-styryl-4-ethoxymethylene-5-oxazolone
styryl ox
styryloxazolone
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-2-17-10-12-14(16)18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+,12-10+
InChIKeyAHMVMWDNUHCKQY-CDKJVOIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Styryloxazolone (CAS 94271-08-6) in the 5-Oxazolone Hapten Family: A Specialized Immunochemical Probe


Styryloxazolone (2-styryl-4-ethoxymethylene-5-oxazolone, also referred to as styryl Ox) is a synthetic small-molecule hapten belonging to the 4-ethoxymethylene-5-oxazolone family, characterized by a β-styryl substituent at the 2-position [1]. The compound reacts with lysine residues via its reactive 4-ethoxymethylene group to form covalent protein conjugates, a property that underpins its primary application as a defined immunological probe for studying antibody fine-specificity and T-cell recognition [2]. Unlike the widely used parent compound oxazolone (2-phenyl-4-ethoxymethylene-5-oxazolone, CAS 15646-46-5), which serves as a general contact sensitizer, styryloxazolone occupies a distinct niche defined by its unique stereoelectronic profile and its ability to reveal heteroclitic antibody behavior [3].

1
Immunochemical Probe Hapten-protein conjugate studies of antibody fine-specificity and T-cell recognition
2
Homoclitic CTL Generation Elicits T-cell responses that faithfully track the immunizing hapten structure
3
B-/T-Cell Decoupling Enables dissection of humoral vs. cellular immunity genetic regulation within a single hapten family

Why Styryloxazolone Cannot Be Replaced by Phenyl Oxazolone or Furyloxazolone in Quantitative Immunological Studies


Within the 4-ethoxymethylene-5-oxazolone series, the nature of the 2-substituent dictates both B-cell and T-cell recognition in a manner that is neither additive nor predictable by simple physical chemistry. Antibodies raised against 2-furyloxazolone (furyl Ox, CAS 80589-23-7) can exhibit 4- to 6-fold higher affinity for styryloxazolone than for the immunizing hapten—a heteroclitic phenomenon that is genetically restricted to Igh allotype j strains and is not observed with 2-phenyloxazolone (phenyl Ox, CAS 15646-46-5) [1]. Likewise, cytolytic T lymphocytes (CTL) generated with styryloxazolone display homoclitic specificity, whereas CTL generated with furyl Ox, phenyl Ox, or 4-fluorophenyl Ox are heteroclitic and preferentially recognize propenyl Ox (CAS 80589-24-8) [2]. These data demonstrate that the styryl group does not merely modulate binding; it can invert the direction of immunological cross-reactivity. Substituting styryloxazolone with any other commercially available oxazolone hapten therefore compromises the quantitative interpretation of antibody affinity hierarchies and CTL fine-specificity measurements [3].

Target

Styryloxazolone

Heteroclitic antibody binding in Igh-j strains; homoclitic CTL; extended styryl π-conjugation

Substitute Risk

Phenyl Oxazolone

Lacks heteroclitic phenotype; CTL are heteroclitic and preferentially recognize propenyl Ox

Substitute Risk

Furyloxazolone

Anti-furyl Ox antibodies may show inverted affinity; CTL specificity may not transfer

Substitute Risk

Propenyloxazolone

CTL cross-reactivity pattern may shift away from styryl Ox-specific responses

Quantitative Differential Evidence for Styryloxazolone (CAS 94271-08-6) vs. Furyloxazolone, Phenyloxazolone, and Propenyloxazolone


Heteroclitic Antibody Affinity: 4–6× Higher Binding of Anti-Furyl Ox Antibodies to Styryloxazolone in Igh-j Strains

Early IgM and IgG antibodies raised in CBA and C3H mice (Igh allotype j) against 2-furyloxazolone (furyl Ox) display heteroclitic binding: they exhibit a 4- to 6-fold higher affinity for the structural analogue styryloxazolone (styryl Ox) than for the immunizing hapten furyl Ox. In contrast, anti-furyl Ox antibodies from six other inbred strains (Igh allotypes a, b, c, e, f, g) show the opposite pattern, with approximately 100-fold higher affinity for furyl Ox than for styryl Ox. [1] The assay was a hapten-inhibition-of-phage-inactivation method that quantifies relative binding affinity. [2] This genetically determined inversion of hapten preference is unique to the styryl/furyl Ox pair and is not observed with phenyl Ox. [3]

Antibody Affinity
Head-to-head
4–6× higher affinity
Supports Igh-linked heteroclitic antibody fine-specificity studies
CBA/C3H (Igh-j) strains; hapten-inhibition-of-phage-inactivation assay
Immunology Hapten-Antibody Interactions Fine Specificity

CTL Fine-Specificity: Styryloxazolone-Specific T Cells Are Homoclitic, Unlike All Other 5-Oxazolone Haptens

Cytolytic T lymphocytes (CTL) were generated against four 5-oxazolone haptens—phenyl Ox, furyl Ox, 4-fluorophenyl Ox, and styryl Ox—by in vivo painting of cyclophosphamide-treated mice or by in vitro culture with haptenated syngeneic spleen cells. When tested against lymphoblast targets coupled with each hapten, CTL raised against phenyl Ox, furyl Ox, or 4-fluorophenyl Ox were all heteroclitic: they preferentially lysed targets coupled with propenyl Ox rather than the immunizing hapten. In contrast, CTL raised against styryloxazolone were homoclitic, showing clear preference for styryl Ox-coupled targets over propenyl Ox-coupled targets. [1] This differential behavior was confirmed in a subsequent study where styryl Ox-specific CTL again showed homologous hapten preference, distinguishing styryloxazolone from the other three family members. [2]

CTL Specificity
Head-to-head
Homoclitic vs. heteroclitic
Enables T-cell response tracking of immunizing hapten without cross-reactive bias
Styryl Ox CTL homoclitic; phenyl/furyl/F-phenyl Ox CTL heteroclitic
Cytolytic T Lymphocytes Hapten Specificity Immunodominance

Extended π-Conjugation: Structural Basis for Differentiation in Optical and Immunochemical Behavior

The 2-styryl substituent of styryloxazolone introduces an extended π-conjugated system (vinylbenzene, 10 π-electrons across the styryl-oxazolone framework) that is absent in furyloxazolone (furanyl, 6 π-electrons) and phenyloxazolone (phenyl, 6 π-electrons not in conjugation with the ring heteroatoms). This conjugation manifold has been exploited in a related series of styrene oxazolone dyes (SODs) that exhibit Stokes shifts ranging from 136 to 198 nm and near-infrared (NIR) emissions above 650 nm—properties that are significantly red-shifted relative to classical oxazolone-based fluorophores. [1] While direct comparative photophysical data for the unsubstituted parent styryloxazolone vs. its furyl and phenyl analogs have not been systematically reported, the extended conjugation is the structural determinant underlying both the heteroclitic antibody recognition and the potential for NIR fluorescent probe development.

π-Conjugation
Class-level
10 π-electrons in conjugation
Supports fluorescent probe scaffold development; NIR emission potential
SOD dye analogues: 136–198 nm Stokes shift; data to verify for parent compound
Chemical Biology Fluorescent Probes Structure-Activity Relationship

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Protein Conjugation Efficiency

Styryloxazolone (MW 243.26 g/mol, XLogP 2.5) differs substantially from its closest analogues in physicochemical parameters: furyloxazolone (MW 207.18 g/mol, C10H9NO4) and phenyloxazolone (MW 217.22 g/mol, C12H11NO3). [1] The higher molecular weight and increased lipophilicity of styryloxazolone affect both the kinetics of protein coupling via the reactive 4-ethoxymethylene group and the epitope density achievable on carrier proteins. [2] These parameters are directly relevant to immunogenicity: the degree of hapten substitution on a protein carrier influences both the magnitude and the fine-specificity of the resulting antibody response. [3] Researchers selecting a hapten for conjugate vaccine design or immunological assay development must therefore consider that styryloxazolone will yield a different hapten-protein conjugation profile than the more compact furyl or phenyl analogues.

Physicochemical Profile
Reported
MW 243.26 | XLogP 2.5
Higher MW and lipophilicity may affect hapten-protein conjugation stoichiometry
Furyl Ox MW 207.18; Phenyl Ox MW 217.22; conjugation kinetics not directly compared
Hapten Design Protein Conjugation Immunogenicity

Differential Contact Sensitivity Cross-Reactivity: Furyl Ox vs. Styryl Ox in Delayed-Type Hypersensitivity Models

In contact sensitivity (CS) studies where mice were primed by skin painting with furyloxazolone and challenged with either furyl Ox or styryl Ox, small but reproducible strain differences in cross-reactivity were detected. Unlike antibody responses, CS specificity was not inherited as an Igh allotype-linked trait, indicating that T-cell-mediated CS discrimination between styryl Ox and furyl Ox is governed by different genetic elements than those controlling antibody heterocliticity. [1] In a separate experimental paradigm, furyl Ox was a more efficient challenge compound than propenyl Ox when mice were primed with furyl Ox, whereas styryl Ox showed a distinct cross-reactivity pattern that differed from both furyl Ox and propenyl Ox. [2] These findings establish styryloxazolone as an essential discriminatory probe for dissecting B-cell vs. T-cell epitope recognition within the same hapten family.

Contact Sensitivity
Reported
Distinct cross-reactivity pattern
Enables dissociation of B-cell and T-cell fine-specificity in DTH models
CS specificity not Igh-linked; differs from antibody heterocliticity genetic control
Contact Sensitivity Delayed-Type Hypersensitivity Hapten Cross-Reactivity

Availability Profile: Specialized Research Tool vs. Commodity Sensitizer

Styryloxazolone (CAS 94271-08-6) is listed by Sigma-Aldrich as product PH008678 under the AldrichCPR (Custom Product Request) program, indicating that it is not maintained as a regular stock item but is available upon request. In contrast, 2-phenyl-4-ethoxymethylene-5-oxazolone (oxazolone, CAS 15646-46-5) is widely stocked by multiple vendors as a standard sensitizing agent for contact dermatitis models. This sourcing distinction reflects the different application domains: oxazolone is a high-volume immunology commodity, whereas styryloxazolone is a specialized probe for fine-specificity studies. The MeSH database records only 3 indexed source publications for styryloxazolone, compared to hundreds for oxazolone, further confirming its niche status. [1] For laboratories requiring the compound, advance procurement planning is advisable given the AldrichCPR lead time.

Sourcing Profile
Context-dependent
AldrichCPR non-stock
Advance procurement planning advised; niche research probe status
3 indexed MeSH sources; longer lead time vs. off-the-shelf oxazolone
Research Reagent Sourcing Hapten Procurement Custom Synthesis

Optimal Application Scenarios for Styryloxazolone (CAS 94271-08-6) Based on Quantitative Differentiation Evidence


Genetic Dissection of Antibody Fine-Specificity Using the Igh-Linked Heteroclitic Phenotype

Investigators studying the genetic control of antibody combining-site specificity require styryloxazolone as the indispensable probe ligand. As demonstrated by Mäkelä et al. (1983), anti-furyloxazolone antibodies from CBA and C3H mice (Igh-j) bind styryloxazolone with 4–6× higher affinity than the immunogen, whereas antibodies from six other Igh allotypes show the reverse pattern (~100× preference for furyl Ox). [1] This strain-dependent affinity inversion can only be detected and quantified when styryloxazolone is included in the hapten panel; omitting it renders the heteroclitic phenotype invisible. The experimental protocol involves immunizing panels of Igh-congenic mouse strains with furyloxazolone-protein conjugates and measuring relative antibody affinity to furyl Ox vs. styryl Ox by hapten-inhibition-of-phage-inactivation. [2]

Generation of Homoclitic CTL for Hapten-Specific T-Cell Immunodominance Studies

When experimental designs require cytolytic T lymphocytes that maintain strict specificity for the immunizing hapten—rather than cross-reacting with a structurally related analogue—styryloxazolone is the only suitable choice among the 5-oxazolone family. Kaartinen et al. (1981) and Matoso-Ferreira (1984) established that CTL raised against phenyl Ox, furyl Ox, and F-phenyl Ox are heteroclitic (preferring propenyl Ox), whereas styryl Ox-raised CTL are homoclitic. [1] This property is critical for studies mapping the relationship between hapten structure and T-cell receptor recognition, as well as for experiments requiring hapten-specific in vivo depletion without off-target cross-reactivity. [2]

Decoupling B-Cell and T-Cell Fine-Specificity in Contact Sensitivity Models

Styryloxazolone enables researchers to independently assess the B-cell (antibody) and T-cell (contact sensitivity) arms of the immune response to a single hapten family. The contact sensitivity cross-reactivity between furyl Ox and styryl Ox is not inherited as an Igh-linked trait, unlike the antibody heterocliticity which is strictly Igh-linked. [1] By comparing anti-furyl Ox antibody affinity for styryl Ox (Igh-linked) with CS cross-reactivity between the same haptens (not Igh-linked), investigators can dissect the distinct genetic regulation of humoral vs. cellular immunity. [2] This application requires both styryloxazolone and furyloxazolone, with styryloxazolone serving as the structurally distinct comparator hapten that reveals the dissociation of B- and T-cell specificity.

Fluorescent Probe Development Based on the Styryloxazolone Scaffold

Although the specific compound styryloxazolone (CAS 94271-08-6) itself has not been characterized as a fluorescent probe, its core scaffold—featuring an extended vinylbenzene-oxazolone conjugated system—is the structural basis of styrene oxazolone dyes (SODs) that achieve NIR emission (>650 nm) and large Stokes shifts (136–198 nm). [1] For medicinal chemistry and chemical biology groups designing new long-Stokes-shift dyes for in vivo imaging, styryloxazolone represents the minimal core structure from which lead optimization campaigns can be launched. Its commercial availability via Sigma-Aldrich AldrichCPR provides a defined starting material for derivatization. [2]

Application
Selection Property
Validation Focus
Antibody fine-specificity genetics
Igh-linked heteroclitic phenotype probe
Hapten-inhibition affinity comparison across Igh-congenic strains
T-cell immunodominance mapping
Homoclitic CTL generation capability
CTL lysis preference against hapten-coupled targets; hapten-specific depletion
B-/T-cell specificity decoupling
Distinct CS cross-reactivity pattern
Contact sensitivity model endpoint comparison; Igh-linkage assessment
Fluorescent probe scaffold development
Extended styryl π-conjugation core
Stokes shift and NIR emission characterization of derived dye analogues
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